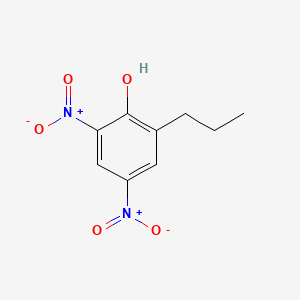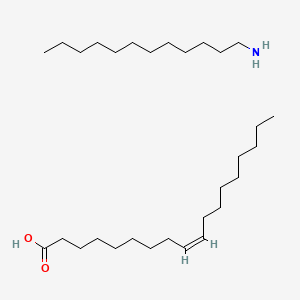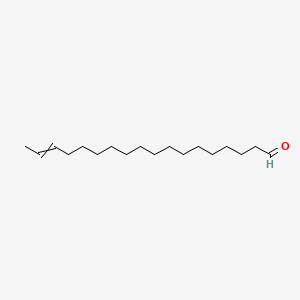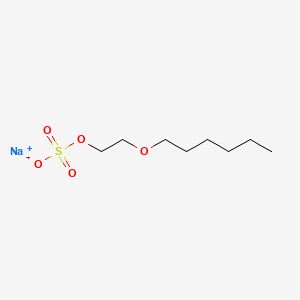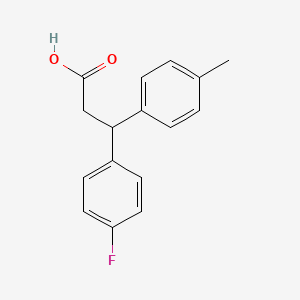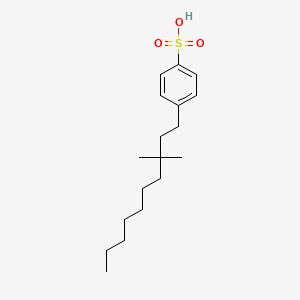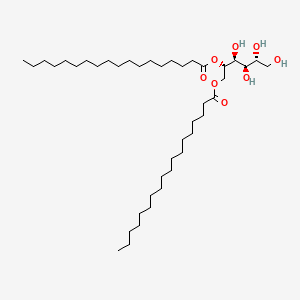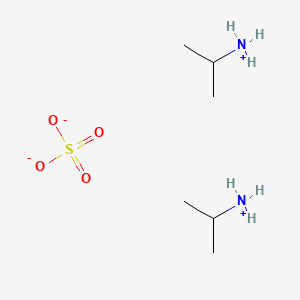
Calcium di((Z)-9-octadecenyl) diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium di((Z)-9-octadecenyl) diphosphonate is a chemical compound that belongs to the class of bisphosphonates Bisphosphonates are known for their high affinity for calcium ions and are often used in medical and industrial applications due to their ability to inhibit the crystallization of calcium salts
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of calcium di((Z)-9-octadecenyl) diphosphonate typically involves the reaction of (Z)-9-octadecenyl alcohol with phosphorus trichloride to form (Z)-9-octadecenyl phosphonate. This intermediate is then reacted with calcium hydroxide to yield the final product. The reaction conditions usually require an inert atmosphere, such as nitrogen, to prevent oxidation, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts to enhance reaction rates and yields is also common in industrial processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the (Z)-9-octadecenyl groups, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the (Z)-9-octadecenyl groups to saturated alkyl chains.
Substitution: The diphosphonate moiety can participate in substitution reactions, where one or both of the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated alkyl chains.
Substitution: Various substituted phosphonates.
科学研究应用
Calcium di((Z)-9-octadecenyl) diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bone-targeting agent due to its high affinity for calcium ions.
Medicine: Explored for its use in the treatment of bone-related diseases, such as osteoporosis, by inhibiting bone resorption.
Industry: Utilized in the production of coatings and materials that require high resistance to calcium salt crystallization.
作用机制
The mechanism of action of calcium di((Z)-9-octadecenyl) diphosphonate involves its high affinity for calcium ions, which allows it to bind strongly to calcium-containing structures, such as bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss. The molecular targets include hydroxyapatite, the mineral component of bone, and the pathways involved are related to the inhibition of osteoclast-mediated bone resorption.
相似化合物的比较
- Calcium alendronate
- Calcium risedronate
- Calcium ibandronate
Comparison: Calcium di((Z)-9-octadecenyl) diphosphonate is unique due to the presence of (Z)-9-octadecenyl groups, which provide additional hydrophobic interactions and potentially enhance its binding affinity for calcium ions compared to other bisphosphonates. This uniqueness may translate to improved efficacy in certain applications, such as bone-targeting therapies.
属性
CAS 编号 |
61392-16-3 |
|---|---|
分子式 |
C36H68CaO12P4-6 |
分子量 |
856.9 g/mol |
IUPAC 名称 |
calcium;dioxido-oxo-[(Z)-1-phosphonatooctadec-9-enyl]-λ5-phosphane |
InChI |
InChI=1S/2C18H38O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(25(19,20)21)26(22,23)24;/h2*9-10,18H,2-8,11-17H2,1H3,(H2,19,20,21)(H2,22,23,24);/q;;+2/p-8/b2*10-9-; |
InChI 键 |
PMZRDEPEBXEMDV-CVBJKYQLSA-F |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC/C=C\CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


